molecular formula C9H8ClNO3 B2980426 3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid CAS No. 1824813-09-3

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid

Numéro de catalogue B2980426
Numéro CAS: 1824813-09-3
Poids moléculaire: 213.62
Clé InChI: WEWDNUIRWDRNPO-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
Usually In Stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid, commonly known as CPI-613, is a novel anticancer agent that has shown promising results in preclinical and clinical studies. CPI-613 belongs to a class of compounds called lipoic acid analogs, which are structurally similar to alpha-lipoic acid, a naturally occurring antioxidant in the body. CPI-613 has been shown to selectively target cancer cells while sparing normal cells, making it a promising candidate for cancer treatment.

Mécanisme D'action

CPI-613 targets cancer cells by inhibiting mitochondrial energy metabolism, specifically the tricarboxylic acid (TCA) cycle and the electron transport chain (ETC). CPI-613 binds to and inhibits two key enzymes in the TCA cycle, pyruvate dehydrogenase and alpha-ketoglutarate dehydrogenase, which are essential for the production of ATP, the energy currency of the cell. CPI-613 also inhibits the ETC by binding to and disrupting the function of complex II and III, which are involved in the transport of electrons and the generation of ATP.
Biochemical and Physiological Effects
CPI-613 has been shown to induce apoptosis in cancer cells by disrupting mitochondrial energy metabolism. This leads to a decrease in ATP production and an increase in reactive oxygen species (ROS) production, which ultimately leads to cell death. CPI-613 has also been shown to inhibit cancer cell proliferation and migration by disrupting the TCA cycle and the ETC.

Avantages Et Limitations Des Expériences En Laboratoire

CPI-613 has several advantages for lab experiments, including its selective targeting of cancer cells and its ability to induce apoptosis. CPI-613 has also been shown to have synergistic effects when used in combination with standard chemotherapy drugs. However, CPI-613 has some limitations, including its relatively low solubility in water and its potential toxicity at high doses.

Orientations Futures

There are several future directions for the development and use of CPI-613 in cancer treatment. One potential direction is the use of CPI-613 in combination with other targeted therapies, such as PARP inhibitors or immune checkpoint inhibitors. Another potential direction is the development of new analogs of CPI-613 with improved solubility and potency. Additionally, further studies are needed to elucidate the exact mechanism of action of CPI-613 and to identify biomarkers that can predict response to treatment.

Méthodes De Synthèse

CPI-613 can be synthesized through a multistep process involving the reaction of 3-chlorophenylacetonitrile with hydroxylamine hydrochloride to form 3-chlorophenylacetohydroxamic acid. This compound is then reacted with acrylonitrile to form 3-(3-chlorophenyl)-2-cyanoacrylic acid, which is subsequently reduced with sodium borohydride to form CPI-613.

Applications De Recherche Scientifique

CPI-613 has been extensively studied in preclinical and clinical studies for its anticancer properties. In vitro studies have shown that CPI-613 selectively targets cancer cells by inhibiting mitochondrial energy metabolism, which is essential for cancer cell survival. CPI-613 has been shown to induce apoptosis, or programmed cell death, in cancer cells while sparing normal cells.
Clinical studies have shown that CPI-613 has promising efficacy in various types of cancer, including pancreatic cancer, acute myeloid leukemia, and lymphoma. CPI-613 has been shown to improve overall survival and progression-free survival in patients with pancreatic cancer when used in combination with standard chemotherapy.

Propriétés

IUPAC Name

(2Z)-3-(3-chlorophenyl)-2-hydroxyiminopropanoic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H8ClNO3/c10-7-3-1-2-6(4-7)5-8(11-14)9(12)13/h1-4,14H,5H2,(H,12,13)/b11-8-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WEWDNUIRWDRNPO-FLIBITNWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)Cl)CC(=NO)C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC(=CC(=C1)Cl)C/C(=N/O)/C(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H8ClNO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

213.62 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-(3-Chlorophenyl)-2-(N-hydroxyimino)propanoic acid

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.